molecular formula C11H11NO3S B12893770 5-Benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 88051-66-5

5-Benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B12893770
CAS No.: 88051-66-5
M. Wt: 237.28 g/mol
InChI Key: ZKTBHEOFMJRPIQ-UHFFFAOYSA-N
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Description

5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₃S. It is part of the oxazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a five-membered ring containing nitrogen, oxygen, and sulfur atoms, making it an intriguing subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with carbon disulfide and methyl chloroformate under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The presence of the thioxo group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
  • 5-(Chromene-3-yl)methylene-2,4-thiazolidinone derivatives
  • Indole derivatives

Uniqueness

5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one stands out due to its unique combination of a thioxo group and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88051-66-5

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

5-benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H11NO3S/c1-11(7-8-5-3-2-4-6-8)9(13)12(14)10(16)15-11/h2-6,14H,7H2,1H3

InChI Key

ZKTBHEOFMJRPIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)O1)O)CC2=CC=CC=C2

Origin of Product

United States

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